Superior Reactivation Potency of HI‑6 Against Soman‑, Sarin‑, Cyclosarin‑, and VX‑Inhibited Human Erythrocyte AChE in Direct Head‑to‑Head Comparison
In human erythrocyte AChE inhibited by soman, sarin, cyclosarin, or VX, the reactivation potency rank order determined at a fixed oxime concentration of 100 µM was HLö 7 > HI‑6 > obidoxime > pralidoxime [1]. HI‑6 demonstrated consistently higher reactivation than both obidoxime and pralidoxime across all four nerve agents tested [1].
| Evidence Dimension | Relative reactivation potency rank order against nerve agent‑inhibited human erythrocyte AChE |
|---|---|
| Target Compound Data | Ranked #2 overall (second only to HLö 7); reactivation substantially exceeds both obidoxime and pralidoxime [1] |
| Comparator Or Baseline | HLö 7 (Rank #1), Obidoxime (Rank #3), Pralidoxime (Rank #4) [1] |
| Quantified Difference | HI‑6 > obidoxime > pralidoxime; rank order consistent across soman, sarin, cyclosarin, and VX [1] |
| Conditions | In vitro human erythrocyte AChE; oxime concentration 100 µM; inhibition by soman, sarin, cyclosarin, or VX [1] |
Why This Matters
For research programs addressing soman, sarin, cyclosarin, or VX exposure, HI‑6 provides verifiably higher reactivation potency than the widely available alternatives pralidoxime and obidoxime, supporting its selection as a reference standard or investigational antidote in nerve agent countermeasure development.
- [1] Worek F, Widmann R, Knopff O, Szinicz L. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds. Arch Toxicol. 1998;72(4):237-243. View Source
